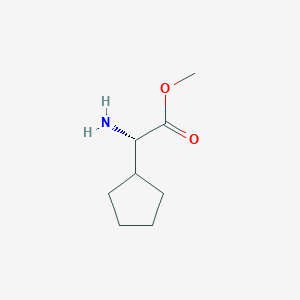

(S)-Methyl 2-amino-2-cyclopentylacetate

Übersicht

Beschreibung

“(S)-Methyl 2-amino-2-cyclopentylacetate” is a chemical compound that is a derivative of Glycine . It is used in research and has applications in various fields due to its unique properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 2-amino-2-cyclopentylacetate” include its molecular weight, which is 143.18 . It appears as a solid, white to off-white in color . More specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Medicine: Therapeutic Agent Synthesis

“(S)-Methyl 2-amino-2-cyclopentylacetate” is a derivative of glycine, which is an important building block in the synthesis of various therapeutic agents. Its structure can be manipulated to create novel compounds with potential medicinal properties, such as analgesics or anticonvulsants. The compound’s ability to integrate into larger, complex molecules makes it valuable for drug development and pharmacological research .

Agriculture: Plant Growth and Development

In agriculture, amino acid derivatives like “(S)-Methyl 2-amino-2-cyclopentylacetate” can play a role in plant growth and development. They may be used to synthesize plant hormones or as additives in fertilizers to enhance nutrient uptake and improve crop yields. Research in this area explores the compound’s efficacy in promoting plant health and resistance to environmental stressors .

Biotechnology: Enzyme and Peptide Research

Biotechnological applications of this compound include its use in enzyme and peptide research. It can serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate enzyme mechanisms or to design enzyme-based assays. Additionally, it can be used in the synthesis of peptides for therapeutic or diagnostic purposes .

Industrial Processes: Chemical Intermediate

“(S)-Methyl 2-amino-2-cyclopentylacetate” can act as a chemical intermediate in various industrial processes. It may be involved in the production of polymers, resins, or other synthetic materials where its amino acid derivative properties are beneficial. Its role in these processes often relates to its reactivity and ability to form bonds with other chemical entities .

Environmental Science: Pollution Remediation

The compound’s potential applications in environmental science include pollution remediation. As a derivative of a natural amino acid, it could be used in bioremediation processes to treat contaminated soils or waters, possibly aiding in the breakdown of harmful substances or in the recovery of affected ecosystems .

Food Industry: Nutritional Supplements

In the food industry, amino acid derivatives are commonly used as nutritional supplements. “(S)-Methyl 2-amino-2-cyclopentylacetate” could be explored for its nutritional value and its ability to enhance the dietary profile of food products. Its impact on health and metabolism is a key area of research for food scientists .

Materials Science: Advanced Material Synthesis

This compound may also find applications in materials science, particularly in the synthesis of advanced materials. Its properties could be harnessed to create new materials with specific characteristics, such as increased strength, flexibility, or conductivity. Research in this field aims to develop innovative materials for various technological applications .

Analytical Chemistry: Standard for Calibration

Lastly, in analytical chemistry, “(S)-Methyl 2-amino-2-cyclopentylacetate” can be used as a standard for calibration purposes. It may help in the development of analytical methods and techniques for the detection and quantification of similar compounds in complex mixtures .

Wirkmechanismus

Target of Action

(S)-Methyl 2-amino-2-cyclopentylacetate is a derivative of the amino acid glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and sleep .

Mode of Action

As a glycine derivative, (S)-Methyl 2-amino-2-cyclopentylacetate may interact with glycine receptors and other targets in the body. It may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may have beneficial effects on physical performance and recovery .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSMYWOPKCARZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-2-cyclopentylacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

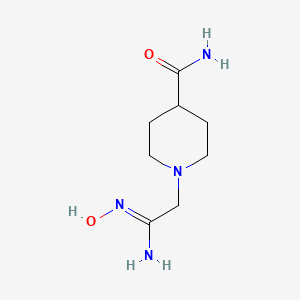

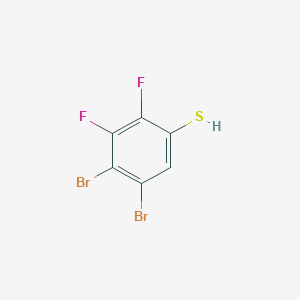

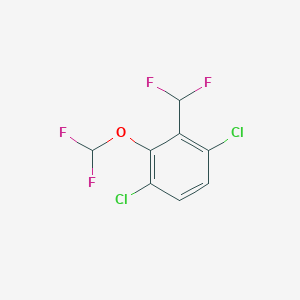

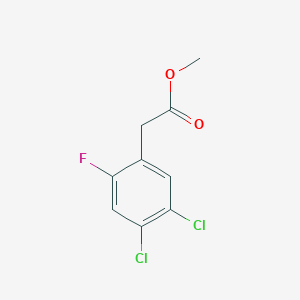

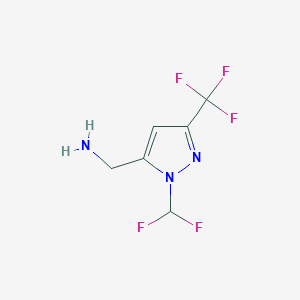

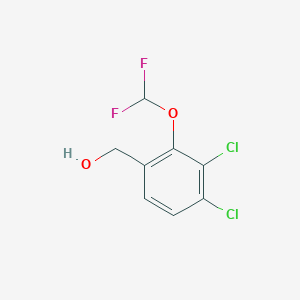

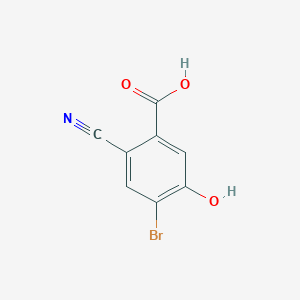

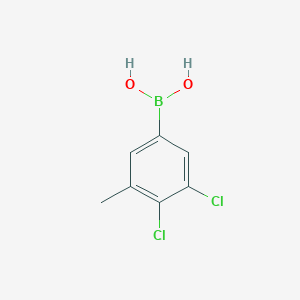

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.